molecular formula C6H2D6O2 B1165038 Cyclotene - d6

Cyclotene - d6

Cat. No.: B1165038
M. Wt: 118.163
Attention: For research use only. Not for human or veterinary use.
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Description

  • Cyclotene (MCP): A flavor compound (2-hydroxy-3-methyl-2-cyclopenten-1-one) used in perfumery and food industries, known for its caramel-like odor .
  • Cyclotene™ (BCB): A benzocyclobutene-based polymer (trade name: Cyclotene 3000™) developed by Dow Chemical, used as a dielectric material in microelectronics .

Cyclotene-d6 likely refers to a deuterated isotopologue of MCP, commonly employed as an internal standard in mass spectrometry for quantifying Cyclotene in biological or food matrices. This article assumes "Cyclotene-d6" pertains to the deuterated flavor compound and focuses on comparisons with structural and functional analogs.

Properties

Molecular Formula

C6H2D6O2

Molecular Weight

118.163

Purity

85% min.

Synonyms

Cyclotene - d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Cyclotene (MCP) with Similar Flavor Compounds

Key Properties of Cyclotene (MCP)

  • Chemical Structure : 2-hydroxy-3-methyl-2-cyclopenten-1-one .
  • Odor Profile: Caramel, maple syrup, roasted notes .
  • Applications : Perfumes (amber, tobacco), food attractants for pests, and fermented products like soy sauce .
  • Synthesis : Acyloin condensation of ethyl 2-methylglutarate, yielding ~40% efficiency .

Similar Compounds in Flavor Chemistry

Compound Structure Odor Profile Natural Sources Applications Key Differences from Cyclotene
Maltol 3-hydroxy-2-methyl-4-pyrone Sweet, caramel, fruity Baked goods, strawberries Flavor enhancer, perfumes Pyranone ring vs. cyclopentenone ring
Furaneol 4-hydroxy-2,5-dimethyl-3(2H)-furanone Strawberry, caramel Pineapple, roasted meat Food flavoring, beverages Furanone structure; higher sweetness
Isomaltol 3-hydroxy-4,5-dimethyl-2(5H)-furanone Burnt sugar, malt Bread, coffee Processed flavors Substituted furanone; lower volatility
Research Findings:
  • Cyclotene outperforms maltol in attracting pests like Necrobia rufipes, likely due to its higher volatility and compatibility with fatty food matrices .
  • In soy sauce fermentation, Cyclotene production is uniquely influenced by lactic acid bacteria, unlike furfural or methional .

Comparison of Cyclotene™ (BCB) with Similar Dielectric Polymers

Key Properties of Cyclotene™ (BCB)

  • Dielectric Constant (k) : 2.7–3.0 .
  • Thermal Stability : Up to 350°C .
  • Applications : Wafer bonding, capacitive micromachined ultrasonic transducers (CMUTs), optical waveguides .
  • Advantages : Low moisture uptake (0.2%), low residual stress (28 MPa), and compatibility with silicon substrates .

Similar Polymers in Microelectronics

Polymer Dielectric Constant (k) Thermal Stability Moisture Uptake Key Applications Limitations vs. BCB
SU-8 Epoxy 3.6–4.1 ~200°C 1.5% MEMS, photolithography Higher stress; anisotropic properties
Polyimide (PI) 3.2–3.5 400°C 2.8% Flexible circuits Higher ionic contamination (~50 ppm)
Parylene 2.3–3.1 290°C 0.1% Medical coatings Poor adhesion without pretreatment
Research Findings:
  • BCB exhibits superior interfacial stability in CMUTs compared to SU-8, minimizing charge trapping due to low ionic contamination (<10 ppm) .

Data Tables

Table 1: Flavor Compounds Comparison

Property Cyclotene (MCP) Maltol Furaneol
Molecular Weight 126.11 g/mol 126.11 g/mol 128.12 g/mol
Odor Threshold 0.1 ppb 5 ppb 10 ppb
Natural Occurrence Maple syrup Baked goods Pineapple

Table 2: Dielectric Polymers Comparison

Property Cyclotene™ (BCB) SU-8 Polyimide
Dielectric Constant 2.7–3.0 3.6–4.1 3.2–3.5
Residual Stress 28 MPa 50 MPa 40 MPa
Fabrication Temp 250°C 95°C 300°C

Q & A

Q. How is Cyclotene-d6 synthesized and characterized to ensure isotopic purity in academic research?

Methodological Answer: Cyclotene-d6 synthesis typically involves deuteration of the parent compound using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry (MS). Quantification of deuterium incorporation (>98%) is critical, requiring calibration against standards and statistical validation of spectral data .

Q. What analytical techniques are optimal for quantifying Cyclotene-d6 in complex biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to minimize matrix effects. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (CV < 15%) across replicates .

Q. What stability considerations are critical for Cyclotene-d6 storage and handling in experimental workflows?

Methodological Answer: Stability studies should assess degradation under varying temperatures (-80°C to 25°C), pH (3–9), and light exposure. Accelerated stability testing via Arrhenius kinetics predicts shelf life. Data interpretation requires ANOVA to identify significant degradation pathways, with protective measures (e.g., amber vials, inert atmospheres) validated through controlled experiments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Cyclotene-d6’s role in metabolic pathway tracing using deuterium labeling?

Methodological Answer: Apply the PICOT framework:

  • Population : Cell lines or model organisms.
  • Intervention : Cyclotene-d6 administration at varying concentrations.
  • Comparison : Non-deuterated Cyclotene controls.
  • Outcome : Isotope enrichment measured via LC-MS.
  • Time : Time-course sampling (e.g., 0–72 hours). Experimental design must include randomization, blinding, and power analysis to ensure statistical validity .

Q. What methodologies resolve contradictions in reported pharmacokinetic data for Cyclotene-d6 across studies?

Methodological Answer: Conduct a systematic review with PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies using validated assays).
  • Perform meta-analysis using fixed/random-effects models to quantify heterogeneity (I² statistic).
  • Sensitivity analysis identifies outliers, while subgroup analysis explores variables (e.g., dosing regimens, species differences). Contradictions are addressed through funnel plots to detect publication bias .

Q. How can reaction conditions be optimized when using Cyclotene-d6 as a deuterated reagent in organic synthesis?

Methodological Answer: Employ design of experiments (DoE) approaches:

  • Identify critical variables (temperature, solvent polarity, catalyst loading).
  • Use response surface methodology (RSM) to model interactions between factors.
  • Validate optimal conditions via confirmatory runs and cross-reference with deuterium incorporation efficiency (NMR/MS). Uncertainty analysis (Monte Carlo simulations) quantifies robustness .

Methodological Frameworks and Pitfalls

  • PICOT and FINER Criteria : Use PICOT to structure hypothesis-driven studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a FINER-compliant study on Cyclotene-d6 toxicity would prioritize novel biomarkers and ethical dosing limits .
  • Data Contradiction Analysis : Leverage Cochrane Review principles to minimize bias, including exhaustive literature searches, dual independent screening, and GRADE criteria for evidence quality .
  • Common Pitfalls : Avoid overly broad questions (e.g., "How does Cyclotene-d6 work?") and ensure questions are rooted in literature gaps. For instance, a focused question might ask, "How does pH affect Cyclotene-d6’s stability in hepatic microsomal assays?" .

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